N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14F3NO3S and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06464897 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Endothelin Antagonists
Research indicates that certain benzenesulfonamides, such as biphenylsulfonamides, serve as novel series of endothelin-A (ETA) selective antagonists. These compounds show potential in inhibiting the pressor effect caused by endothelin-1 (ET-1) in animal studies, suggesting their use in cardiovascular research and therapies (Murugesan et al., 1998).
2. Prevention of Cerebral Vasospasm
The effectiveness of certain benzenesulfonamide derivatives, such as bosentan, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, highlights another important application. These findings support the potential use of oral administration of ET A/B and ET A receptor antagonists in treating human vasospasm (Zuccarello et al., 1996).
3. Inhibitors of Kynurenine 3-Hydroxylase
N-substituted benzenesulfonamides have been studied for their role as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury. Compounds such as 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide have shown high-affinity inhibition of this enzyme, making them significant in neuroscientific research (Röver et al., 1997).
4. Antiproliferative Activity in Cancer Research
The synthesis of various N-substituted benzenesulfonamides derivatives has led to the discovery of compounds with significant antiproliferative activity against different cancer cell lines. These compounds, such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, demonstrate potential as lead anticancer agents (Motavallizadeh et al., 2014).
5. Nonsteroidal Progesterone Receptor Antagonists
Some N-substituted benzenesulfonamides have been developed as nonsteroidal progesterone receptor antagonists, indicating their potential in treating diseases like uterine leiomyoma, endometriosis, and breast cancer. This research suggests a novel scaffold for PR antagonists (Yamada et al., 2016).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-12-9-7-11(8-10-12)19-23(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOLAWXQSXRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.